TIQ-A - 420849-22-5

TIQ-A

Catalog Number: EVT-384937
CAS Number: 420849-22-5
Molecular Formula: C11H7NOS
Molecular Weight: 201.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry and pharmacological research. [, ] It belongs to the class of thienoisoquinolinones, characterized by a fused thieno[2,3-c]isoquinoline ring system. [, ] TIQ-A is of particular interest due to its potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and cell signaling pathways. [, , ] While its potential therapeutic applications are vast, this report will focus solely on its scientific research applications.

Future Directions

8.1. Further Elucidating Structure-Activity Relationships: Continued exploration of TIQ-A analogs' structure-activity relationships is crucial for developing inhibitors with enhanced selectivity and potency against specific PARP enzymes. [, ]

8.2. Investigating Isoform-Specific Effects: Given TIQ-A's broader inhibition profile across the PARP family, future research should focus on dissecting the specific contributions of different PARP isoforms to its biological effects in various disease models. [, ]

8.3. Exploring Therapeutic Potential in Other Diseases: While promising results have been observed in atherosclerosis and ischemic stroke models, further investigation into TIQ-A's therapeutic potential in other diseases involving PARP dysregulation, such as cancer and inflammatory disorders, is warranted. [, ]

  • Compound Description: A derivative of TIQ-A featuring a hydroxyl group at the 5-position of the thieno[2,3-c]isoquinolin-5(4H)-one scaffold. In vitro assays demonstrated potent PARP-1 inhibitory activity with an IC50 of 0.39 ± 0.19 μM. []
  • Relevance: This compound represents a direct structural analog of TIQ-A, differing only by the presence of the hydroxyl group. The similar potency in inhibiting PARP-1 suggests the 5-position as a potential site for further modifications to modulate activity or other properties. []

5-Methoxythieno[2,3-c]isoquinolin-5(4H)-one

  • Compound Description: Another derivative of TIQ-A, this compound possesses a methoxy group at the 5-position of the thieno[2,3-c]isoquinolin-5(4H)-one core. It exhibited even greater potency compared to TIQ-A and the 5-hydroxy derivative, with an IC50 of 0.21 ± 0.12 μM for PARP-1 inhibition in vitro. []
  • Relevance: This compound further highlights the significance of the 5-position modifications on the TIQ-A scaffold. The enhanced PARP-1 inhibitory activity compared to TIQ-A suggests that introducing small alkoxy groups at this position can be a viable strategy for developing more potent analogs. []

2-((Dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one (HYDAMTIQ)

  • Compound Description: A potent PARP-1 inhibitor derived from the TIQ-A scaffold. This compound features a dimethylaminomethyl group at the 2-position and a hydroxyl group at the 9-position. HYDAMTIQ demonstrated promising neuroprotective effects in brain ischemia models and was identified as a lead candidate for clinical development. [] Crystallization studies confirmed its binding mode to PARP-1. []
  • Relevance: HYDAMTIQ represents a structurally more complex analog of TIQ-A, incorporating modifications at both the 2- and 9-positions. Its development highlights the potential of the TIQ-A scaffold as a starting point for designing potent PARP-1 inhibitors with potential therapeutic benefits in conditions like brain ischemia. []

OUL35

  • Compound Description: A known inhibitor of human mono-ADP-ribosyltransferase PARP10. Structural features of OUL35 were used to guide the design of TIQ-A analogs with improved selectivity for mono-ADP-ribosyltransferases. []
  • Relevance: While not a direct analog of TIQ-A, OUL35 provided valuable structural insights for modifying the TIQ-A scaffold to shift selectivity from poly-ADP-ribosyltransferases (like PARP1) towards mono-ADP-ribosyltransferases (like PARP10 and PARP15). [] This highlights the adaptability of the TIQ-A structure for targeting different PARP family members.

Phenanthridinone, PJ-34, EB-47, and Rucaparib

  • Compound Description: These are established PARP inhibitors belonging to different chemical classes. Along with TIQ-A, these inhibitors were evaluated for their ability to inhibit tankyrases, a subfamily of human poly(ADP-ribosyl)polymerases. []
  • Relevance: The inclusion of these compounds in a study with TIQ-A provides a comparative context for understanding the potency and selectivity of TIQ-A against tankyrases. This comparative analysis helps to position TIQ-A within a broader landscape of PARP inhibitors and to assess its potential for targeting specific PARP subfamilies. []
Classification

TIQ-A is classified under isoquinoline derivatives and specifically falls within the category of poly(ADP-ribose) polymerase inhibitors. These inhibitors play a crucial role in the modulation of cellular processes related to DNA repair and cell death, making them significant in cancer research and therapy.

Synthesis Analysis

The synthesis of TIQ-A involves several steps that can vary depending on the specific derivatives being produced. A notable method for synthesizing TIQ-A includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as phenolic compounds and appropriate aldehydes.
  2. Reactions: The synthesis often employs a Pictet-Spengler reaction, which involves the condensation of catecholamines with aldehydes to form tetrahydroisoquinoline derivatives.
  3. Optimization: Parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
  4. Purification: Post-synthesis, compounds are purified using techniques like high-performance liquid chromatography (HPLC) to isolate the desired product from by-products.

For example, one study utilized a multi-step synthesis involving eight steps to develop various derivatives of TIQ-A through the creation of 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones .

Molecular Structure Analysis

The molecular structure of TIQ-A can be described as follows:

  • Core Structure: It contains a tetrahydroisoquinoline framework characterized by a fused benzene and piperidine-like ring.
  • Substituents: Various substituents can be attached to the isoquinoline core, influencing its biological activity and pharmacological properties.
  • Spatial Configuration: The three-dimensional arrangement is essential for its interaction with biological targets such as enzymes involved in DNA repair.

Analytical techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate the detailed structure and confirm the identity of synthesized compounds .

Chemical Reactions Analysis

TIQ-A participates in various chemical reactions that are crucial for its functionality:

  1. Binding Affinity: Studies have shown that TIQ-A exhibits binding interactions with PARP1, inhibiting its enzymatic activity. This inhibition is vital for therapeutic applications in cancer treatment.
  2. Modification Reactions: The compound can undergo further chemical modifications to enhance its efficacy or selectivity towards specific targets.
  3. Stability Studies: Investigations into the stability of TIQ-A under physiological conditions provide insights into its potential as a drug candidate.

The reaction kinetics and mechanisms have been characterized using techniques such as surface plasmon resonance (SPR) and enzyme kinetics assays.

Mechanism of Action

The mechanism of action of TIQ-A primarily revolves around its inhibition of PARP1:

  • Target Interaction: TIQ-A binds to the catalytic domain of PARP1, preventing it from catalyzing the transfer of ADP-ribose units onto target proteins involved in DNA repair mechanisms.
  • Cellular Impact: By inhibiting PARP1 activity, TIQ-A disrupts the repair of single-strand breaks in DNA, leading to increased cellular apoptosis in cancer cells that rely on this pathway for survival.
  • Synergistic Effects: The use of TIQ-A in combination with other chemotherapeutic agents may enhance therapeutic efficacy through synergistic effects on DNA damage response pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of TIQ-A include:

  • Molecular Weight: Approximately 183.23 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability studies indicate that TIQ-A is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization methods such as mass spectrometry (MS) and infrared spectroscopy (IR) are commonly used to analyze these properties .

Applications

TIQ-A has several scientific applications:

  1. Cancer Therapy: As a PARP inhibitor, it is being explored for use in treating cancers that exhibit defects in DNA repair mechanisms, particularly those with BRCA mutations.
  2. Research Tool: TIQ-A serves as a valuable tool for studying the role of ADP-ribosylation in cellular processes and understanding the molecular basis of cancer biology.
  3. Drug Development: Ongoing research aims to optimize TIQ-A derivatives for improved potency and selectivity against various targets involved in cancer progression.

Properties

CAS Number

420849-22-5

Product Name

TIQ-A

IUPAC Name

4H-thieno[2,3-c]isoquinolin-5-one

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)

InChI Key

LQJVOLSLAFIXSV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3

Synonyms

thieno(2,3-c)isoquinolin-5-one
TIQ-A cpd

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.